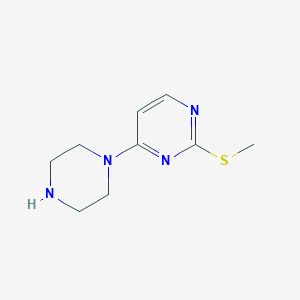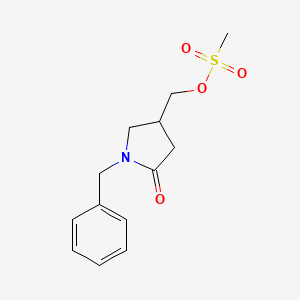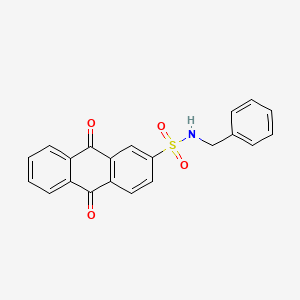
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as MS-PP, is a chemical compound that has been used in a range of scientific research applications. MS-PP has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to investigate a variety of biological processes.
Mechanism of Action
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been shown to interact with proteins and enzymes, and to modulate their activity. It has been found to bind to the active sites of enzymes, and to inhibit their catalytic activity. It has also been found to interact with proteins, and to modulate their activity by altering their conformation.
Biochemical and Physiological Effects
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and to modulate the activity of proteins. It has also been found to inhibit the formation of free radicals, and to reduce inflammation. In addition, it has been found to modulate the activity of certain hormones and neurotransmitters, and to regulate the activity of certain ion channels.
Advantages and Limitations for Lab Experiments
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It also has a low toxicity, and it is not likely to cause adverse effects in humans. However, it has a limited range of biochemical and physiological effects, and it is not suitable for use in clinical trials.
Future Directions
There are a number of potential future directions for research using 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. It could be used to investigate the role of metals in biological processes, and to develop new drugs that target specific proteins or enzymes. It could also be used to explore the structure and function of proteins, and to develop new methods for drug delivery. In addition, it could be used to study signal transduction pathways, and to develop new ways to modulate the activity of proteins and enzymes.
Synthesis Methods
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized in two steps. First, a dicyclohexylcarbodiimide (DCC) is reacted with a piperazine-2-carboxylic acid to form an intermediate. The intermediate is then reacted with a methylsulfanyl-pyrimidine in the presence of a base (such as potassium carbonate) to form 2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine. The reaction is carried out in an aqueous solution, and the product is isolated by filtration.
Scientific Research Applications
2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and signal transduction pathways. It has also been used to study the structure and function of proteins, and to investigate the role of metals in biological processes.
properties
IUPAC Name |
2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPJHNDSTKPGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(piperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6501076.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501082.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501105.png)
![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)
![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501145.png)

![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)